2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid
Overview
Description
“2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid” is a chemical compound with the CAS Number: 1099119-78-4 . It has a molecular weight of 206.2 . The IUPAC name of this compound is { [(2E)-3- (3-pyridinyl)-2-propenoyl]amino}acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 206.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of enaminoketones, closely related to 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid, in synthesizing a wide range of heterocyclic compounds. For instance, enaminoketones undergo self-condensation in acetic acid to produce trisubstituted pyridine derivatives in excellent yields. This process, explored under both microwave irradiation and conventional heating conditions, marks a novel approach in the synthesis of 2,6-diarylnicotinaldehydes and highlights the versatility of enaminoketones as precursors in generating complex heterocyclic structures (Shankaraiah et al., 2015).
Novel Syntheses of Indenopyrimidine and Related Derivatives
The reaction of enaminones with various amines and amides, akin to the functional group interactions of this compound, facilitates the synthesis of novel indenopyrimidine, indenopyridine, fluorenone, and indenopyran derivatives. These syntheses underscore the reactivity and application of enaminones in constructing diverse and structurally complex molecules, expanding the toolkit available for medicinal chemistry and material science research (Elmaati et al., 2004).
Development of Catalytic Systems
A study on the reactions of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid ligand with various copper salts yielded multiple Cu(II) complexes that showcased exceptional catalytic performance in ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This research illustrates the potential of this compound derivatives in catalysis, providing a sustainable approach to important chemical transformations (Xie et al., 2014).
Facilitating Regioselective Synthesis
Investigations into the reactivity of β-enamino ketones, which share structural features with this compound, with alkynes in the presence of rhenium catalysts have led to a regioselective synthesis of multisubstituted pyridines. This method leverages the strategic positioning of N-acetyl moieties for the selective formation of the pyridines, demonstrating a novel pathway for the construction of pyridine derivatives with potential applications in drug development and materials science (Yamamoto et al., 2012).
properties
IUPAC Name |
2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPRVGQKVEKHW-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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